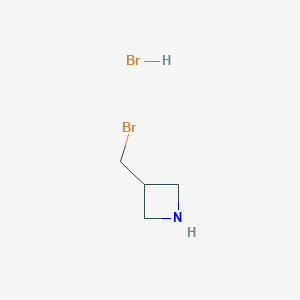
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C13H13ClO. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a dimethyl group, and an aldehyde functional group attached to a naphthalene ring system.
準備方法
The synthesis of 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group onto the naphthalene ring. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
化学反応の分析
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects depends on its chemical structure and the specific reactions it undergoes. The aldehyde group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways.
The chloro group can participate in substitution reactions, allowing the compound to interact with different molecular targets. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the dimethyl groups, resulting in different reactivity and selectivity.
4,4-Dimethyl-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the chloro group, affecting its ability to undergo substitution reactions.
1-Chloro-4,4-dimethyl-2-naphthaldehyde: Similar structure but different positioning of the functional groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C13H13ClO |
|---|---|
分子量 |
220.69 g/mol |
IUPAC名 |
1-chloro-4,4-dimethyl-3H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c1-13(2)7-9(8-15)12(14)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 |
InChIキー |
GQEFVFASYLZGDH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(C2=CC=CC=C21)Cl)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)

![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)


![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)








